molecular formula C22H31OP B5201290 1-Methyl-4-[(4-methylphenyl)-octylphosphoryl]benzene

1-Methyl-4-[(4-methylphenyl)-octylphosphoryl]benzene

Cat. No.: B5201290
M. Wt: 342.5 g/mol
InChI Key: UCJLWFPBJBSMAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-[(4-methylphenyl)-octylphosphoryl]benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a methyl group and an octylphosphoryl group attached to a 4-methylphenyl group

Preparation Methods

The synthesis of 1-Methyl-4-[(4-methylphenyl)-octylphosphoryl]benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of p-toluene ethynyl bromide and cesium carbonate in dimethyl sulfoxide, followed by extraction with ether .

Chemical Reactions Analysis

1-Methyl-4-[(4-methylphenyl)-octylphosphoryl]benzene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens, nitro groups, or alkyl groups are introduced using reagents such as halogens, nitric acid, or alkyl halides.

Scientific Research Applications

1-Methyl-4-[(4-methylphenyl)-octylphosphoryl]benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Methyl-4-[(4-methylphenyl)-octylphosphoryl]benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or bind to receptors that regulate cellular signaling .

Properties

IUPAC Name

1-methyl-4-[(4-methylphenyl)-octylphosphoryl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31OP/c1-4-5-6-7-8-9-18-24(23,21-14-10-19(2)11-15-21)22-16-12-20(3)13-17-22/h10-17H,4-9,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJLWFPBJBSMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCP(=O)(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.